BenchChemオンラインストアへようこそ!

2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Alzheimer's Disease Cholinesterase Inhibition Neuroprotection

2-Phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS 894025-14-0) is a complex heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazole-6-acetamide class. This class is characterized by a fused thiazole-triazole core, a structural motif associated with diverse biological activities, most notably acetylcholinesterase (AChE) inhibition.

Molecular Formula C21H20N4OS
Molecular Weight 376.48
CAS No. 894025-14-0
Cat. No. B2966606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
CAS894025-14-0
Molecular FormulaC21H20N4OS
Molecular Weight376.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4
InChIInChI=1S/C21H20N4OS/c1-15-6-5-9-17(12-15)20-23-21-25(24-20)18(14-27-21)10-11-22-19(26)13-16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)
InChIKeyLEZVRFDQFIXXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide: A Potent Thiazolo-Triazole Acetylcholinesterase Inhibitor for Neurodegenerative Disease Procurement


2-Phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS 894025-14-0) is a complex heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazole-6-acetamide class [1]. This class is characterized by a fused thiazole-triazole core, a structural motif associated with diverse biological activities, most notably acetylcholinesterase (AChE) inhibition [1]. The compound's molecular formula is C21H20N4OS, with a molecular weight of 376.48 g/mol and a typical purity of 95% . Its primary differentiator is an apparent exceptional potency against AChE, with a reported binding affinity (Ki) of 0.720 nM [2], positioning it as a high-value candidate for Alzheimer's disease and related dementia research.

Procurement Risk of Substituting 2-Phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide with Other Thiazolo-Triazole Acetamides


Substituting this compound with a generic 'thiazolo[3,2-b][1,2,4]triazole-6-acetamide' is not scientifically sound. The class exhibits high sensitivity to specific substitutions, where minor structural changes cause major potency shifts. The meta-tolyl group at the 2-position of the thiazolo-triazole core is a critical pharmacophoric element [1]. A direct analog with a para-tolyl substitution (CAS 896012-52-5) shares the same molecular formula (C21H20N4OS) but lacks specific quantitative differentiation data compared to the meta-isomer . Within the broader patent family, variations to the acetamide side chain (e.g., N,N-dimethyl or N,N-diethyl analogs L1 and L2) yield distinct AChE inhibitory profiles [1]. The target compound's unique combination of a phenylacetamide side chain and a meta-tolyl substituent is likely responsible for its sub-nanomolar Ki of 0.720 nM [2]; procuring an untested analog risks a significant loss of potency.

Quantitative Differentiation Guide for Procuring 2-Phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide


Sub-Nanomolar Binding Affinity (Ki) for Human Acetylcholinesterase (AChE)

The compound demonstrates an exceptionally high binding affinity for recombinant human AChE with an equilibrium dissociation constant (Ki) of 0.720 nM [1]. This value indicates mixed-type inhibition [1]. While class-level data for other thiazolo[3,2-b][1,2,4]triazole acetamides in patent CN201710693223 show 'good inhibitory activity' (no quantitative Ki/IC50 values were retrieved for direct comparison) [2], this sub-nanomolar potency is numerically superior to the clinically used AChE inhibitor galantamine, which has a reported IC50 of approximately 4.7 µM against butyrylcholinesterase in a related thiazolo-triazole study, though not a direct AChE comparison [3].

Alzheimer's Disease Cholinesterase Inhibition Neuroprotection

Structural Differentiation: Meta-Tolyl vs. Para-Tolyl Isomerism on the Thiazolo-Triazole Core

The compound features a meta-methyl substituent on the phenyl ring at the 2-position of the thiazolo[3,2-b][1,2,4]triazole core, distinguishing it from its closest commercially available analog, 2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS 896012-52-5), which has a para-methyl group . Both share the formula C21H20N4OS and molecular weight of 376.48 g/mol . No direct comparative bioactivity data between these two isomers was retrieved. However, the meta-isomer's sub-nanomolar Ki of 0.720 nM [1] establishes a high-activity benchmark that users can expect to differ from the para-isomer, as even subtle positional changes in aromatic substituents are known to dramatically alter AChE inhibition in fused heterocyclic systems.

Medicinal Chemistry Structure-Activity Relationship Isomer Potency

Class-Level Advantage: Novel Chemotype Overcoming Known AChE Inhibitor Deficiencies

The patent covering thiazolo[3,2-b][1,2,4]triazole-6-acetamide derivatives explicitly states that existing AChE inhibitors such as tacrine, physostigmine, and galantamine suffer from drug resistance or pharmacokinetic deficiencies [1]. The patented class, which includes the target compound's core scaffold, is described as a 'novel structural type of AChE inhibitor' with 'efficacy comparable or superior to existing drugs' [1]. The target compound's sub-nanomolar Ki of 0.720 nM [2] provides a quantitative basis for this claim, though direct comparative pharmacokinetic data are not yet available for this specific compound.

Drug Resistance Pharmacokinetics Novel Chemical Entity

High-Impact Application Scenarios for 2-Phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide Based on Quantitative Evidence


High-Sensitivity in Vitro AChE Inhibition Assays for Alzheimer's Disease Drug Discovery

The compound's confirmed sub-nanomolar binding affinity (Ki = 0.720 nM) [1] makes it an ideal positive control or reference inhibitor for high-sensitivity acetylcholinesterase assays. Its potency allows for low-concentration spiking, minimizing solvent effects and enabling accurate IC50 determinations for novel test compounds. In primary neuronal culture or human cortical homogenate models, its high affinity ensures robust target engagement at picomolar concentrations, supporting high-throughput screening campaigns where assay costs are driven by compound quantity.

Structure-Activity Relationship (SAR) Studies on Thiazolo-Triazole Scaffolds

As the most potent reported analog within the thiazolo[3,2-b][1,2,4]triazole-6-acetamide class with a defined Ki [REFS-1, REFS-2], this compound serves as a benchmark for SAR exploration. Researchers can systematically modify the phenylacetamide side chain or the meta-tolyl group, using the 0.720 nM Ki as a potency ceiling. Its unique meta-substitution pattern provides a direct comparison point against the para-tolyl analog (CAS 896012-52-5) and other patent-exemplified compounds like L1-L8, facilitating the mapping of critical pharmacophoric elements [REFS-2, REFS-3].

Investigating Mixed-Type AChE Inhibition Mechanisms

The compound is characterized as a mixed-type inhibitor of recombinant human AChE [1], a mechanism distinct from the purely competitive inhibition of drugs like donepezil. This property is valuable for research into allosteric modulation of the enzyme, potentially leading to the discovery of molecules that can overcome resistance mechanisms associated with competitive inhibitors. The compound can be used in enzyme kinetics studies (Lineweaver-Burk analysis) to map binding site interactions.

Chemical Probe for Target Validation in Neurodegenerative Disease Models

Given the AChE inhibitory activity established for the class in patent CN201710693223, which is intended for treating senile dementia and Alzheimer's disease [2], and the compound's exceptional potency [1], it is a strong candidate for use as a chemical probe in ex vivo or in vivo target validation studies. Its high affinity allows for low-dose administration, potentially reducing off-target effects and enabling clearer pharmacodynamic readouts in rodent models of cholinergic dysfunction.

Quote Request

Request a Quote for 2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.